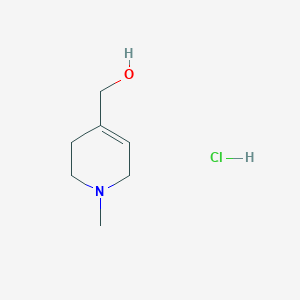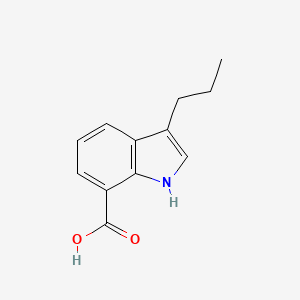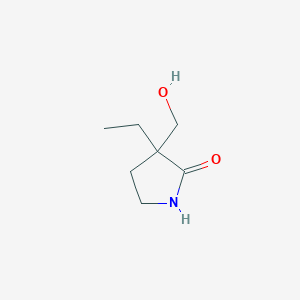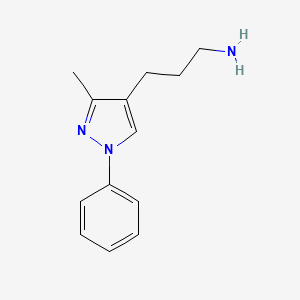![molecular formula C8H11BrN2S B13213629 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B13213629.png)
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole typically involves multi-step reactions. One common method includes the use of zinc chloride and sodium azide in dimethylformamide, followed by heating and subsequent treatment with aqueous hydrochloric acid . Another step involves the use of N-bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives.
Scientific Research Applications
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiadiazole ring may also interact with metal ions and other cofactors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole: Used in pharmaceutical applications.
2-Bromo-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.
Uniqueness
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2S |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
5-[[1-(bromomethyl)cyclopropyl]methyl]-4-methylthiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c1-6-7(12-11-10-6)4-8(5-9)2-3-8/h2-5H2,1H3 |
InChI Key |
MNQTUGZQQQLJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


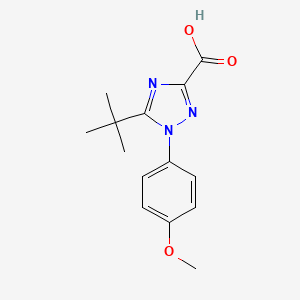
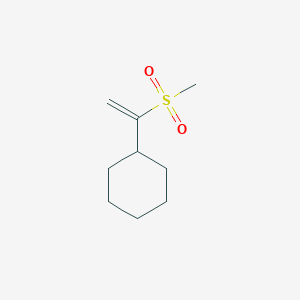

![1-(Butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13213559.png)

